

A Technical Guide to the Thermodynamic Properties of Long-Chain Hydroxy Esters

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Compound of Interest

Compound Name: Methyl 2-hydroxydodecanoate

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Introduction

Long-chain hydroxy esters are a class of organic molecules characterized by a long aliphatic chain, an ester functional group, and a hydroxyl group. These compounds are of significant interest in various scientific fields, including materials science, where they are explored as phase change materials (PCMs) for thermal energy storage, and in the pharmaceutical and biomedical sectors, due to the biological activity of related compounds like fatty acid esters of hydroxy fatty acids (FAHFAs). Understanding the thermodynamic properties of these molecules is crucial for their application, providing insights into their phase behavior, stability, and potential interactions in biological systems.

This technical guide provides a comprehensive overview of the thermodynamic properties of long-chain hydroxy esters. It includes available quantitative data, detailed experimental protocols for the determination of these properties, and visualizations of relevant metabolic pathways to aid in the understanding of their biological context.

Thermodynamic Data of Long-Chain Hydroxy Esters

Experimental thermodynamic data for a homologous series of long-chain hydroxy esters is not extensively available in the literature. However, data for some specific compounds and estimations based on structure-property relationships can be compiled. The following tables

summarize the available data for select long-chain hydroxy esters and related compounds to provide a comparative overview.

Table 1: Physical Properties of Selected Long-Chain Hydroxy Esters

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Vapor Pressure (mmHg @ 25°C) |
|---------------------------|------------|--|--------------------------|-------------------------------------|------------------------------|
| Ethyl 3-hydroxyoctanoate | 7367-90-0 | C ₁₀ H ₂₀ O ₃ | 188.27 | 275.00 - 276.00 @ 760 mmHg[1][2] | 0.001 (estimated)[1] |
| Methyl 3-hydroxydecanoate | 56618-58-7 | C ₁₁ H ₂₂ O ₃ | 202.29 | 619.11 K (345.96 °C) (estimated)[3] | Not available |

Table 2: Thermodynamic Properties of Selected Long-Chain Hydroxy Esters (Estimated Values)

| Compound Name | Enthalpy of Formation (hf) (kJ/mol) | Gibbs Free Energy of Formation (gf) (kJ/mol) | Enthalpy of Fusion (hfus) (kJ/mol) | Enthalpy of Vaporization (hvap) (kJ/mol) | Ideal Gas Heat Capacity (cpg) (J/mol·K) |
|---------------------------|-------------------------------------|--|------------------------------------|--|---|
| Methyl 3-hydroxydecanoate | -672.68[3] | -331.44[3] | 27.60[3] | 65.53[3] | 479.00 @ 619.11 K[3] |

Experimental Protocols

The determination of thermodynamic properties of long-chain hydroxy esters relies on a suite of analytical techniques. Below are detailed methodologies for key experiments.

Synthesis of Long-Chain Hydroxy Esters via Fischer Esterification

Fischer esterification is a common and effective method for the synthesis of esters from a carboxylic acid and an alcohol in the presence of an acid catalyst.^[4]

Materials:

- Long-chain hydroxy-carboxylic acid
- Alcohol (e.g., methanol, ethanol)
- Acid catalyst (e.g., concentrated sulfuric acid, p-toluenesulfonic acid)
- Anhydrous sodium sulfate or magnesium sulfate
- Organic solvent (e.g., diethyl ether, ethyl acetate)
- Saturated sodium bicarbonate solution
- Brine (saturated sodium chloride solution)
- Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Procedure:

- **Reaction Setup:** In a round-bottom flask, dissolve the long-chain hydroxy-carboxylic acid in an excess of the alcohol (typically 10-20 equivalents), which also serves as the solvent.^[5]
- **Catalyst Addition:** Carefully add a catalytic amount of concentrated sulfuric acid (1-3% by weight of the carboxylic acid) to the reaction mixture.^{[5][6]}
- **Reflux:** Attach a reflux condenser and heat the mixture to a gentle reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).^{[5][6]}
- **Workup:**
 - Cool the reaction mixture to room temperature.

- Transfer the mixture to a separatory funnel and dilute with an organic solvent like diethyl ether or ethyl acetate.
- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution to neutralize the acid catalyst, and then with brine.^{[3][5]}
- Drying and Purification:
 - Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
 - Filter the drying agent.
 - Remove the solvent and excess alcohol using a rotary evaporator to obtain the crude ester.
 - Further purification can be achieved by column chromatography or distillation.^{[3][5]}

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. It is particularly useful for determining melting points and enthalpies of fusion.^{[7][8]}

Materials:

- Long-chain hydroxy ester sample (5-15 mg)
- DSC instrument
- Aluminum or hermetically sealed pans
- Inert gas supply (e.g., nitrogen)

Procedure:

- Sample Preparation: Accurately weigh 5-15 mg of the long-chain hydroxy ester into a DSC pan. Seal the pan.^[7]
- Instrument Setup:

- Place the sample pan and an empty reference pan into the DSC cell.
- Purge the cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50-100 mL/min).[7]
- Thermal Program:
 - Equilibrate the sample at a starting temperature well below the expected melting point.
 - Heat the sample at a controlled rate (e.g., 5-10 °C/min) to a temperature above the melting point.[7]
 - Hold the sample at this temperature for a few minutes to ensure complete melting.
 - Cool the sample at a controlled rate back to the starting temperature.
 - Repeat the heating and cooling cycle for a second run to ensure thermal history is removed.
- Data Analysis:
 - The melting temperature (T_m) is determined as the onset or peak of the endothermic melting peak on the DSC thermogram.
 - The enthalpy of fusion (ΔH_m) is calculated by integrating the area of the melting peak.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition temperature of the esters.[6][9]

Materials:

- Long-chain hydroxy ester sample (10-15 mg)
- TGA instrument
- Sample pan (e.g., alumina)

- Inert gas supply (e.g., nitrogen)

Procedure:

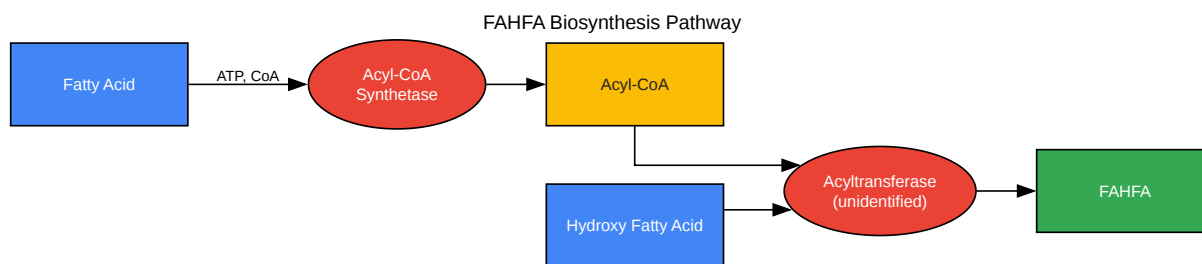
- Sample Preparation: Place 10-15 mg of the long-chain hydroxy ester into a tared TGA sample pan.^[6]
- Instrument Setup:
 - Place the sample pan in the TGA furnace.
 - Purge the furnace with an inert gas (e.g., nitrogen) at a specified flow rate.
- Thermal Program:
 - Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
- Data Analysis:
 - The TGA curve plots the percentage of initial mass remaining versus temperature.
 - The onset of decomposition is identified as the temperature at which significant mass loss begins.

Visualization of Relevant Biological Pathways

Long-chain hydroxy esters are structurally related to fatty acid esters of hydroxy fatty acids (FAHFAs), a class of lipids with important biological activities, including roles in glucose metabolism and inflammation.^{[10][11]} Understanding their metabolic pathways is crucial for drug development.

Biosynthesis of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs)

The biosynthesis of FAHFAs involves the esterification of a fatty acid to a hydroxy fatty acid. The exact enzymes involved are still under investigation, but a general pathway can be depicted.

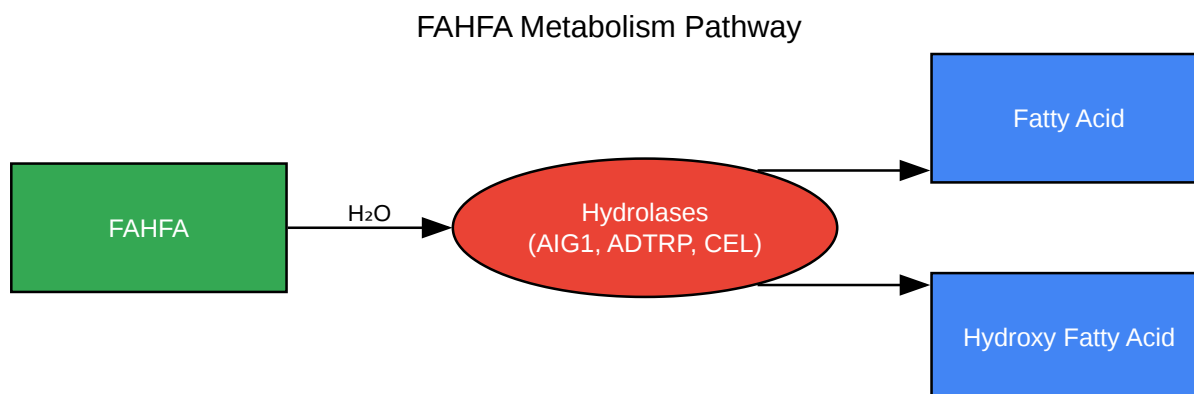


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Caption: General biosynthetic pathway for Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs).

Metabolism of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs)

FAHFAs are metabolized by hydrolysis back to their constituent fatty acid and hydroxy fatty acid, a reaction catalyzed by several enzymes.

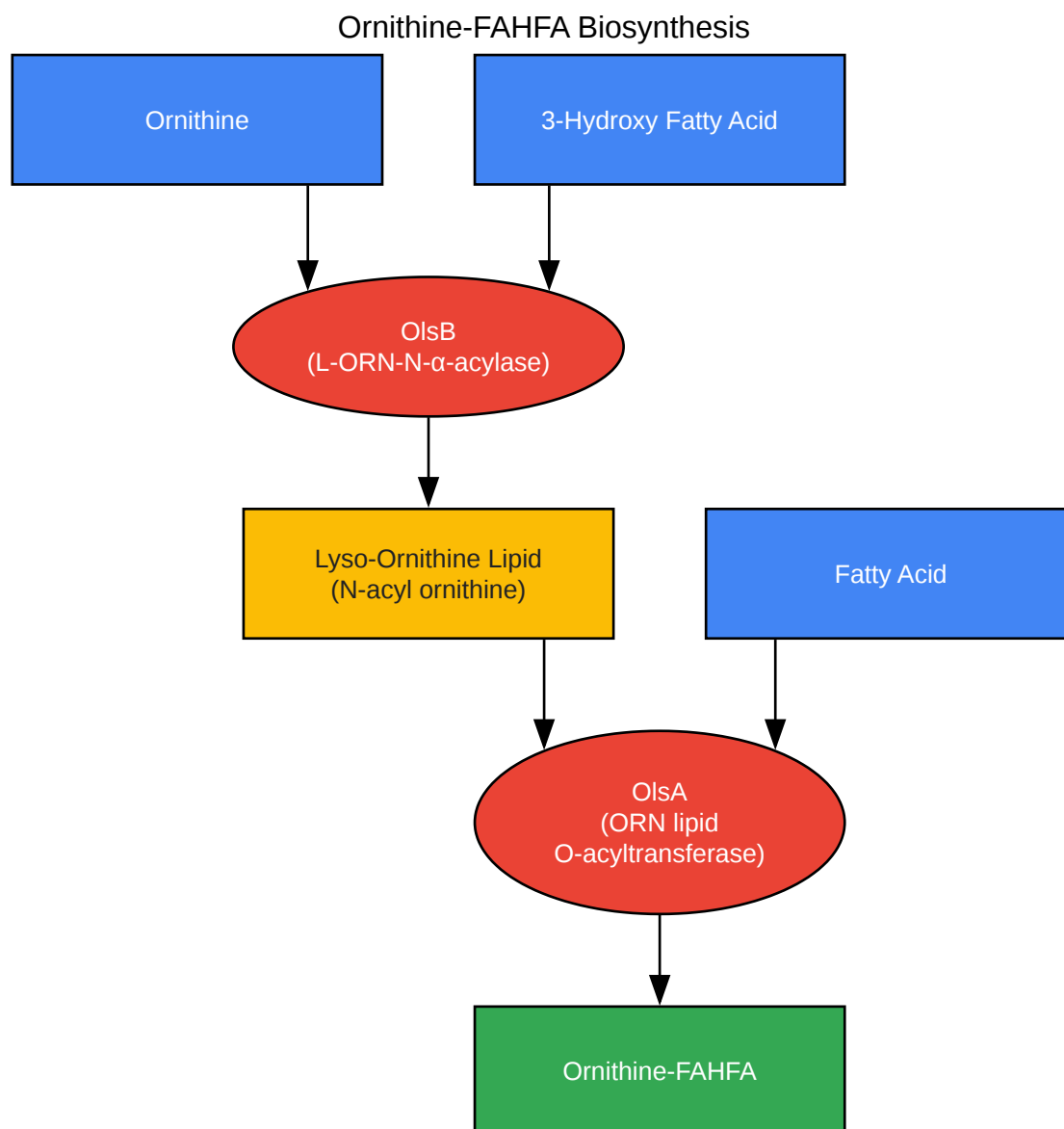


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Caption: Metabolic breakdown of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs).

Biosynthesis of Ornithine-FAHFAs

Ornithine-FAHFAs are a specific class of FAHFAs found in bacteria, involving the acylation of ornithine with a 3-hydroxy fatty acid.[10][12]



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